molecular formula C2H5NO2 B1216904 N-(Hydroxymethyl)formamide CAS No. 13052-19-2

N-(Hydroxymethyl)formamide

Cat. No. B1216904
CAS RN: 13052-19-2
M. Wt: 75.07 g/mol
InChI Key: MNQOPPDTVHYCEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-formamides, which are closely related to N-(Hydroxymethyl)formamide, has been explored through various methods. One approach involves the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the compound's role in catalysis and synthesis processes (Wang et al., 2006).

Molecular Structure Analysis

The study of N-(Hydroxymethyl)formamide and related compounds at the molecular level, particularly their formation in space, highlights their significance in astrochemistry. N-methyl formamide, for example, is a simple molecule containing a peptide bond and has been tentatively detected in star-forming regions, indicating its potential role in the synthesis of biological molecules in extraterrestrial environments (Frigge et al., 2018).

Chemical Reactions and Properties

N-formamides undergo various chemical reactions, demonstrating their reactivity and functional versatility. For instance, formyloxyacetoxyphenylmethane has been used as an N-formylating reagent for amines, amino acids, and peptides, showcasing the compound's utility in the formation of N-formamides under mild conditions (Chapman et al., 2017).

Physical Properties Analysis

The physical properties of N-(Hydroxymethyl)formamide-related compounds, such as their phase behavior and stability, are crucial for their application in material science and other fields. The characterization of polymorphs of certain derivatives highlights the importance of understanding these properties for the development of pharmaceuticals and materials (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of N-(Hydroxymethyl)formamide and its derivatives, such as reactivity towards hydrolysis and formylation, are fundamental to their applications in organic synthesis and drug development. Studies on the hydrolysis mechanism of related compounds provide insight into their behavior in biological and chemical systems (Wu et al., 2008).

Scientific Research Applications

Non-Invasive Biological Monitoring

N-(Hydroxymethyl)formamide (N-HMF) can be used for non-invasive biological monitoring of exposure to industrial solvents. For instance, its derivative N-hydroxymethyl-N-methyl formamide (DMF-OH) has been identified as a urinary metabolite in rats exposed to N,N-dimethyl formamide (DMF), demonstrating its potential as a biological marker for solvent exposure (Chang & Lin, 1991).

Material Science and Nanocomposites

In the field of material science, N-HMF derivatives have been used as additives in the preparation of thermoplastic starch/montmorillonite nanocomposites. These additives act as plasticizers and swelling agents, enhancing the properties of the resulting composites, as demonstrated in a study using N-(2-Hydroxyethyl)formamide (Dai et al., 2009).

Metabolic Studies

N-HMF has been identified as a major urinary metabolite in mice exposed to N,N-dimethylformamide. This discovery, made using high-field 1H-NMR spectroscopy, indicates the compound's relevance in studying the metabolism of industrial solvents (Kestell et al., 1986).

Synthesis and Chemical Reactions

It has applications in synthetic chemistry, such as in the preparation of various N-substituted aminomethylenebisorganophosphorus acids and their derivatives. These compounds, synthesized through the interaction with formamide derivatives, have diverse potential applications in chemistry (Prishchenko et al., 2009).

Biochemistry and Virology

N-HMF and its derivatives have been used in biochemical studies, such as in the study of adenovirus DNA. For example, hydroxyapatite chromatography and formamide denaturation techniques have been employed to analyze adenovirus DNA, providing insights into the DNA's structure and behavior (Tibbetts et al., 1973).

Safety And Hazards

Formamides, including “N-(Hydroxymethyl)formamide”, are known to be reproductive toxins (teratogens) . They can cause irritation to skin, eye, and respiratory tract . They are also slightly combustible .

Future Directions

The development of new techniques for the preparation of organic compounds, including formamides, is important, with catalytic processes being key to this innovation . The effects of C by N replacement on the hydrogen bonding of formamides are also being studied .

properties

IUPAC Name

N-(hydroxymethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQOPPDTVHYCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065339
Record name Formamide, N-(hydroxymethyl)-
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Molecular Weight

75.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Hydroxymethyl)formamide

CAS RN

13052-19-2
Record name N-(Hydroxymethyl)formamide
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Record name N-Hydroxymethylformamide
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Record name N-(Hydroxymethyl)formamide
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Record name Formamide, N-(hydroxymethyl)-
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Record name Formamide, N-(hydroxymethyl)-
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Record name N-(hydroxymethyl)formamide
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Record name N-METHYLOLFORMAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
P Sanz, O Mó, M Yáñez, J Elguero - Physical Chemistry Chemical …, 2009 - pubs.rsc.org
The effects of C by N replacement on the intramolecular hydrogen bond of malonaldehyde have been analyzed through the use of B3LYP/6-311++G(3df,2p)//B3LYP/6-311+G(d,p) …
Number of citations: 16 pubs.rsc.org
A Gescher - Chemical research in toxicology, 1993 - ACS Publications
JV^ V-Dimethylformamide [DMF, 1 (CHg^ NCHO, Chart I] is a common polar solvent that has a worldwide annual production of about 2 X 105 tons (1) and is used in a wide variety of …
Number of citations: 134 pubs.acs.org
P Kestell, MH Gill, MD Threadgill, A Gescher… - Life sciences, 1986 - Elsevier
Urine samples from mice which had received N,N-dimethylformamide were investigated by high field 1 H-NMR spectroscopy. The most prominent signals in the N-CH 3 region had …
Number of citations: 56 www.sciencedirect.com
D Ross, PB Farmer, A Gescher, JA Hickman… - Biochemical …, 1983 - Elsevier
The stability of metabolically-generated N-(hydroxymethyl) compounds was investigated using a series of N-methylbenzamides as model substrates. N-(Hydroxymethyl)-benzamide …
Number of citations: 32 www.sciencedirect.com
G Santoni, P Bavazzano, A Perico, A Colzi… - … of Chromatography B …, 1992 - Elsevier
A reliable high-performance liquid chromatographic (HPLC) method which allows the determination in human urine of two important metabolites of N,N-dimethylformamide (DMF), …
Number of citations: 16 www.sciencedirect.com
C Brindley, A Gescher, D Ross - Chemico-biological interactions, 1983 - Elsevier
It has been suggested that the industrial solvent N, N-dimethylformamide (DMF, OHCN (CH3) 2) is metabolized extensively to its N~ lesmethyl derivative N-methylformamide (NMF, …
Number of citations: 43 www.sciencedirect.com
EN Gate, MD Threadgill, MFG Stevens… - Journal of medicinal …, 1986 - ACS Publications
H, N02, CN, CHO, CH3 and R3= H and R4= H, CH3, morpholine. These compounds have been tested for activity against theM5076 ovarian sarcoma and the TLX5 lymphoma in mice. …
Number of citations: 70 pubs.acs.org
J Mráz, H Nohová - … archives of occupational and environmental health, 1992 - Springer
… by the applied analytical procedure Therefore, the data on "MF" refer to the sum of N-hydroxymethyl-N-methylformamide and MF, and "F" is really the sum of N-hydroxymethylformamide …
Number of citations: 100 link.springer.com
GL Kennedy, RD Short - CRC critical reviews in toxicology, 1986 - Taylor & Francis
Acetamide (CAS Reg. No. 60-35-5), first synthesized by fractional distillation of ammonium acetate, is an excellent dipolar solvent for organic and inorganic compounds. Its high …
Number of citations: 155 www.tandfonline.com
J Mráz, H Cross, A Gescher, MD Threadgill… - Toxicology and applied …, 1989 - Elsevier
The widely used industrial solvent N,N-dimethylformamide (DMF) causes liver damage in occupationally exposed persons and is suspected of involvement in the generation of certain …
Number of citations: 76 www.sciencedirect.com

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